molecular formula C8H16N2O B2810150 (7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine CAS No. 1367628-01-0

(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine

Cat. No.: B2810150
CAS No.: 1367628-01-0
M. Wt: 156.229
InChI Key: WCRSYQVCIQHCHN-JAMMHHFISA-N
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Description

(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.229. The purity is usually 95%.
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Scientific Research Applications

Stereochemical Studies

Stereochemical studies have been conducted to understand the configurations and conformations of derivatives of the octahydro-2H-pyrido[1,2-a]pyrazine and octahydropyrido[2,1-c][1,4]oxazine systems. These studies offer insights into the preferred conformations and the impact of methyl substitution on the stereochemistry of these molecules. Research by Cahill and Crabb (1972) and Tähtinen et al. (2002) have delved into the stereostructures and NMR spectroscopic analysis of these derivatives, highlighting the importance of stereochemistry in the design of compounds with desired biological or chemical properties Cahill & Crabb, 1972; Tähtinen et al., 2002.

Synthesis Methodologies

The synthesis of derivatives and related compounds has been explored to extend the chemical space and discover new potential applications. Studies have shown the synthesis of various derivatives through cyclization reactions and modifications to introduce different substituents. This research aids in the development of novel synthetic routes and the discovery of compounds with potential applications in medicinal chemistry and material science Zhu et al., 2016; Sengupta, Sahu, & Chatterjee, 1993.

Pharmacological Activities

The pharmacological activities of compounds containing the octahydropyrazino[2,1-c][1,4]oxazine scaffold have been evaluated, particularly focusing on their antibacterial and antiviral activities. Studies by Cooper et al. (1990) and Mahmoud, El-Bordany, & Elsayed (2017) have investigated the structure-activity relationships of these compounds, highlighting their potential as antibacterial agents and the exploration of their chemical and pharmacological properties Cooper et al., 1990; Mahmoud, El-Bordany, & Elsayed, 2017.

Molecular Interaction Studies

Research has also focused on the molecular interactions and structural analysis of compounds containing the octahydropyrazino[2,1-c][1,4]oxazine scaffold. These studies provide insights into the conformational behavior, hydrogen bonding patterns, and supramolecular assemblies of these compounds, which are crucial for understanding their chemical and biological properties Wang et al., 2014.

Properties

IUPAC Name

(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7-5-10-2-3-11-6-8(10)4-9-7/h7-9H,2-6H2,1H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRSYQVCIQHCHN-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CCOCC2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN2CCOCC2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.